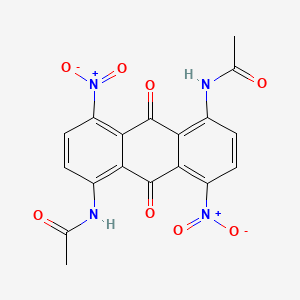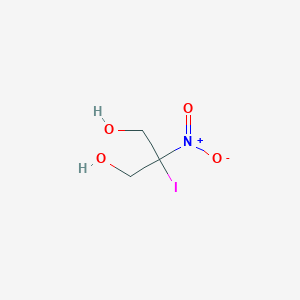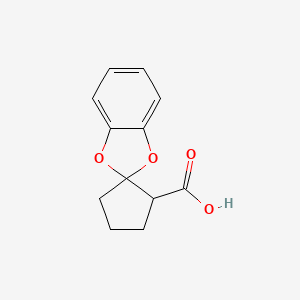![molecular formula C10H25GeNO B14670695 N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine CAS No. 37096-00-7](/img/structure/B14670695.png)
N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine is an organic compound that belongs to the class of amines It features a unique structure where a triethylgermyl group is attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine typically involves the reaction of N,N-dimethylethanolamine with triethylgermanium chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:
N,N-Dimethylethanolamine+Triethylgermanium chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: The triethylgermyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can
Properties
CAS No. |
37096-00-7 |
|---|---|
Molecular Formula |
C10H25GeNO |
Molecular Weight |
247.94 g/mol |
IUPAC Name |
N,N-dimethyl-2-triethylgermyloxyethanamine |
InChI |
InChI=1S/C10H25GeNO/c1-6-11(7-2,8-3)13-10-9-12(4)5/h6-10H2,1-5H3 |
InChI Key |
HJFNNDRERGFOGC-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



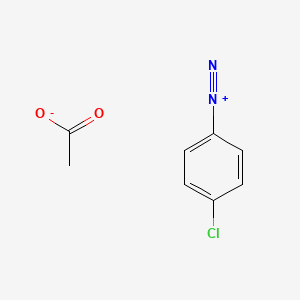
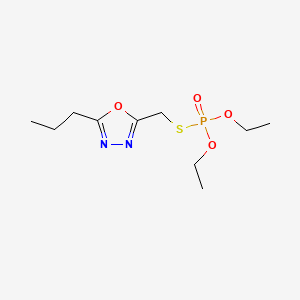
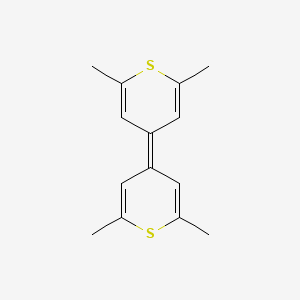
![2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro-](/img/structure/B14670643.png)

![2-Phenyl-3h-benzo[e]indole](/img/structure/B14670656.png)
![N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine](/img/structure/B14670661.png)
